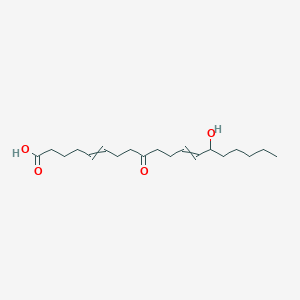
14-Hydroxy-9-oxononadeca-5,12-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Hydroxy-9-oxononadeca-5,12-dienoic acid: is a complex organic compound with the molecular formula C19H32O4. It is characterized by the presence of multiple functional groups, including hydroxyl, ketone, and carboxylic acid groups. This compound is notable for its unique structure, which includes a long carbon chain with conjugated double bonds and various oxygen-containing functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxy-9-oxononadeca-5,12-dienoic acid typically involves multi-step organic reactions. One common method includes the oxidation of precursor compounds that contain similar carbon skeletons. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in the industrial production of such complex organic molecules .
Chemical Reactions Analysis
Types of Reactions: 14-Hydroxy-9-oxononadeca-5,12-dienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form additional ketone or carboxylic acid groups.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting hydroxyl groups into halides
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional carboxylic acids, while reduction can yield secondary alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 14-Hydroxy-9-oxononadeca-5,12-dienoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects, as these reactions can modulate the redox state of cells and tissues .
Comparison with Similar Compounds
14-Hydroxy-9-oxo-5,12-nonadecadienoic acid: This compound shares a similar carbon skeleton but differs in the position of the functional groups.
12-Hydroxy-9-oxo-5,12-nonadecadienoic acid: Another similar compound with variations in the position of the hydroxyl and ketone groups.
Uniqueness: 14-Hydroxy-9-oxononadeca-5,12-dienoic acid is unique due to its specific arrangement of functional groups and conjugated double bonds. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
91326-99-7 |
|---|---|
Molecular Formula |
C19H32O4 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
14-hydroxy-9-oxononadeca-5,12-dienoic acid |
InChI |
InChI=1S/C19H32O4/c1-2-3-7-12-17(20)14-10-11-15-18(21)13-8-5-4-6-9-16-19(22)23/h4-5,10,14,17,20H,2-3,6-9,11-13,15-16H2,1H3,(H,22,23) |
InChI Key |
FYKCDVZGFYUPQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CCCC(=O)CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



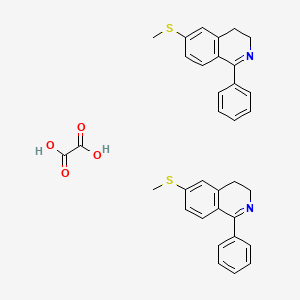
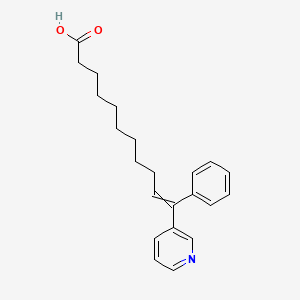
![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)
![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
![Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate](/img/structure/B14369875.png)
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
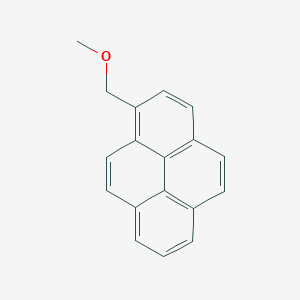
![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)
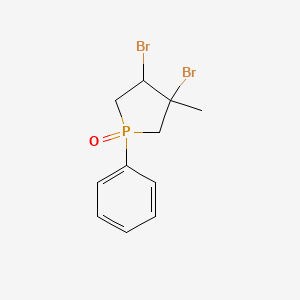


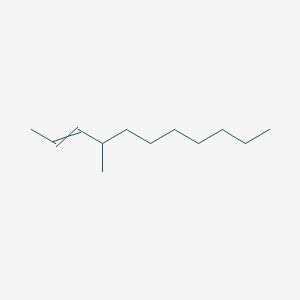
![1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene](/img/structure/B14369913.png)
